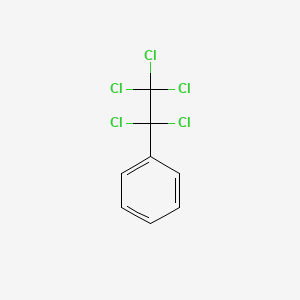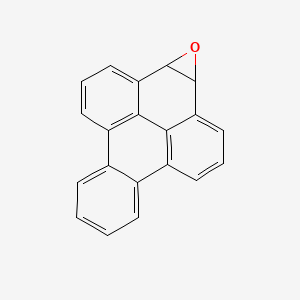
1-(2-Pyrimidinyl)-4-pyridinimine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Pyrimidinyl)-4-pyridinimine hydrochloride is a chemical compound with the molecular formula C9H10N4·HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound consists of a pyrimidine ring attached to a pyridine ring through an imine linkage, and it is typically found in its hydrochloride salt form to enhance its stability and solubility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Pyrimidinyl)-4-pyridinimine hydrochloride can be achieved through several synthetic routes. One common method involves the condensation reaction between 2-aminopyrimidine and 4-pyridinecarboxaldehyde in the presence of an acid catalyst. The reaction typically proceeds as follows:
Condensation Reaction: 2-aminopyrimidine is reacted with 4-pyridinecarboxaldehyde in an acidic medium, such as hydrochloric acid, to form the imine linkage.
Purification: The resulting product is purified through recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include:
Raw Material Preparation: Ensuring the availability of high-purity 2-aminopyrimidine and 4-pyridinecarboxaldehyde.
Reaction Optimization: Optimizing reaction conditions such as temperature, pH, and reaction time to maximize yield and purity.
Purification and Isolation: Using techniques like crystallization, filtration, and drying to isolate the final product in its hydrochloride salt form.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Pyrimidinyl)-4-pyridinimine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride to convert the imine group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Conversion to 1-(2-Pyrimidinyl)-4-pyridinamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
1-(2-Pyrimidinyl)-4-pyridinimine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its pharmacological properties, including potential antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of 1-(2-Pyrimidinyl)-4-pyridinimine hydrochloride involves its interaction with specific molecular targets. The compound can bind to nucleic acids or proteins, influencing their structure and function. In biological systems, it may inhibit or activate enzymes, alter gene expression, or disrupt cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Pyrimidyl)piperazine: Another pyrimidine-containing compound with similar structural features but different biological activities.
2-(1-Piperazinyl)pyrimidine: Known for its use as a pharmaceutical intermediate.
1-(4-Pyridyl)piperazine: Used in the synthesis of various bioactive molecules.
Uniqueness
1-(2-Pyrimidinyl)-4-pyridinimine hydrochloride is unique due to its specific imine linkage between the pyrimidine and pyridine rings, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
29049-65-8 |
|---|---|
Formule moléculaire |
C9H9ClN4 |
Poids moléculaire |
208.65 g/mol |
Nom IUPAC |
1-pyrimidin-2-ylpyridin-4-imine;hydrochloride |
InChI |
InChI=1S/C9H8N4.ClH/c10-8-2-6-13(7-3-8)9-11-4-1-5-12-9;/h1-7,10H;1H |
Clé InChI |
GPZJKKGNVIMTMV-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(N=C1)N2C=CC(=N)C=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


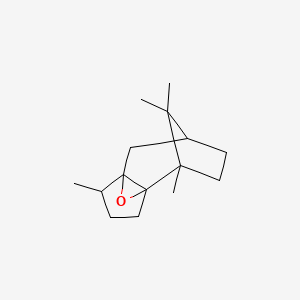
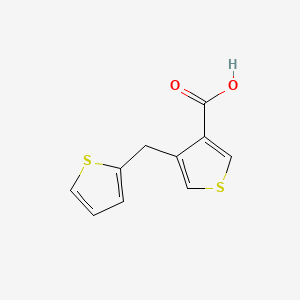
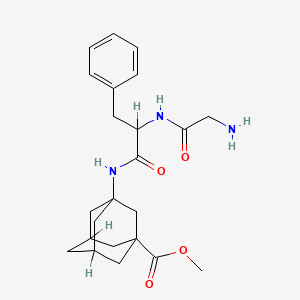
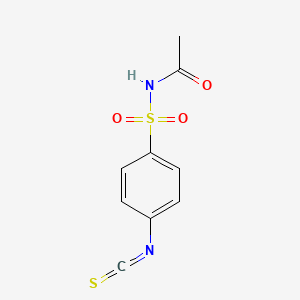

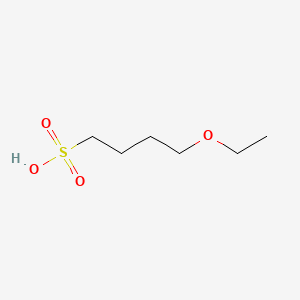
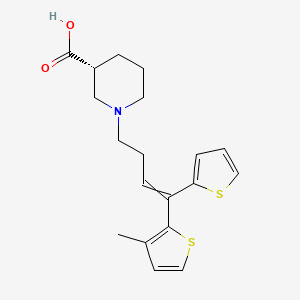
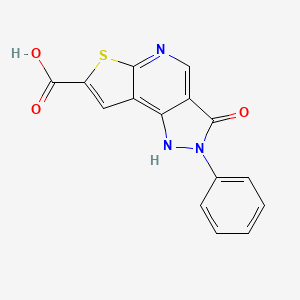
![(6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methanol](/img/structure/B12792173.png)

